5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid is an organic compound with the molecular formula C26H16O8. It is a type of carboxylic acid and is often used in the synthesis of metal-organic frameworks (MOFs). This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid typically involves the reaction of 1,1’-binaphthalene-4,4’-dicarboxylic acid with isophthalic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency .
Analyse Chemischer Reaktionen
5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties such as luminescence, catalytic activity, and selective adsorption. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions and other ligands present .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid include:
5,5’-([1,4-Phenylenebis(methyleneoxy)]diisophthalic acid: Known for its use in MOFs with photocatalytic properties.
5,5’-([1,4-Xylylenediamino)]diisophthalic acid: Used in the synthesis of luminescent sensors for detecting metal ions and nitroaromatic compounds.
5,5’-([Buta-diyne-1,4-diyl)]diisophthalic acid: Utilized in the construction of supramolecular compounds with unique structural and luminescent properties.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of 5,5’-([1,1’-Binaphthalene]-4,4’-diyl)diisophthalic acid in various fields.
Eigenschaften
Molekularformel |
C36H22O8 |
---|---|
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
5-[4-[4-(3,5-dicarboxyphenyl)naphthalen-1-yl]naphthalen-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C36H22O8/c37-33(38)21-13-19(14-22(17-21)34(39)40)25-9-11-31(29-7-3-1-5-27(25)29)32-12-10-26(28-6-2-4-8-30(28)32)20-15-23(35(41)42)18-24(16-20)36(43)44/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
InChI-Schlüssel |
YWNLINVYWGCFIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C5=CC=CC=C54)C6=CC(=CC(=C6)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.